Rolitetracyclin

Übersicht

Beschreibung

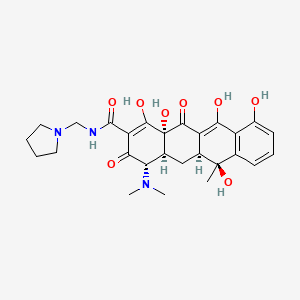

Rolitetracycline is a tetracycline antibiotic . It is a N-Mannich base prodrug prepared from tetracycline by condensation with pyrrolidine and formaldehyde . It is used as an antibacterial drug, a protein synthesis inhibitor, an antiprotozoal drug, and a prodrug . It is a broad-spectrum antibiotic used in cases needing high concentrations or when oral administration is impractical .

Synthesis Analysis

Rolitetracycline is generally prepared by a Mannich reaction from tetracycline, formaldehyde or polymer thereof, and pyrrolidine . An improved process results in better yields, reduces water formation during synthesis, avoids the caustic action of pyrrolidine on tetracycline, and bypasses an intermediate which discolors easily and transmits color to the final product . This reaction is effected using methylene-bis-pyrrolidine .Molecular Structure Analysis

The molecular formula of Rolitetracycline is C27H33N3O8 . Its average mass is 527.566 Da and its monoisotopic mass is 527.226746 Da .Chemical Reactions Analysis

Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis .Physical And Chemical Properties Analysis

The molecular formula of Rolitetracycline is C27H33N3O8 . Its average mass is 527.5662 and its monoisotopic mass is 527.226765047 .Wissenschaftliche Forschungsanwendungen

Mikrobiologie

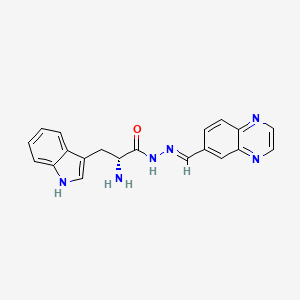

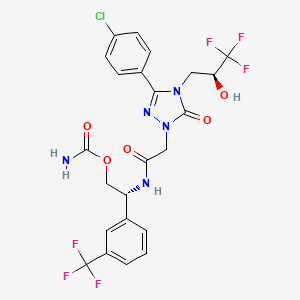

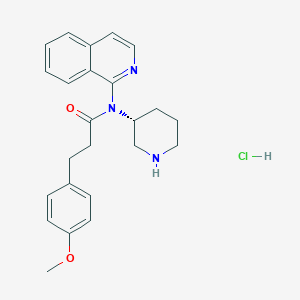

Rolitetracyclin: ist ein Breitbandantibiotikum, das in der mikrobiologischen Forschung umfassend eingesetzt wurde, um bakterielle Resistenzmechanismen und die Wirksamkeit von Antibiotika gegen verschiedene Bakterienstämme zu untersuchen {svg_1}. Es ist besonders nützlich in Fällen, die hohe Konzentrationen erfordern, oder wenn die orale Verabreichung nicht praktikabel ist {svg_2}. In der Mikrobiologie dient es als Schlüsselmittel für die Entwicklung neuer antibakterieller Therapien und das Verständnis der mikrobiellen Ökologie.

Pharmakologie

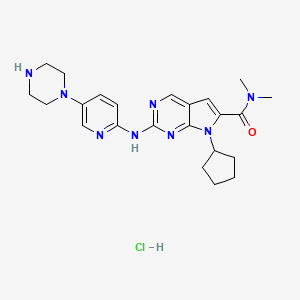

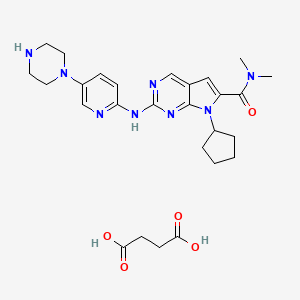

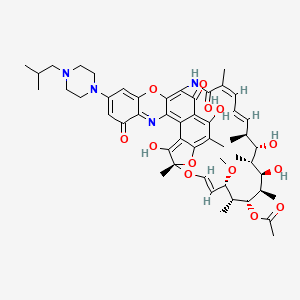

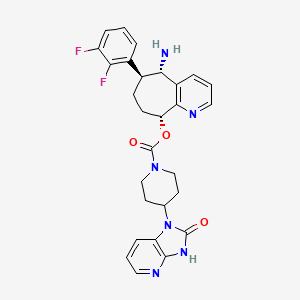

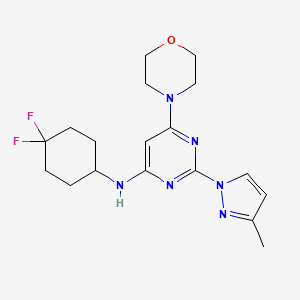

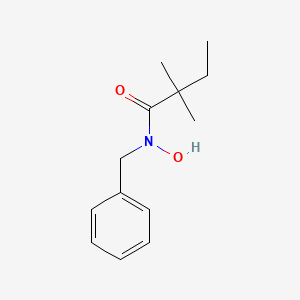

In der Pharmakologie spielt This compound aufgrund seines einzigartigen Wirkmechanismus als semisynthetisches Tetracyclin-Antibiotikum eine entscheidende Rolle {svg_3}. Es wird in pharmakologischen Studien verwendet, um Arzneimittelwechselwirkungen, Pharmakodynamik und die Entwicklung neuer Arzneistoffabgabesysteme, insbesondere für die parenterale Verabreichung, zu untersuchen {svg_4} {svg_5}.

Medizinische Diagnostik

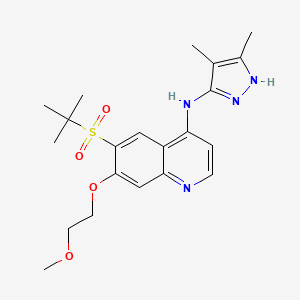

This compound: findet Anwendung in der medizinischen Diagnostik als Kontrastmittel bei bestimmten bildgebenden Verfahren. Seine Wechselwirkung mit anderen diagnostischen Mitteln wird untersucht, um bildgebende Verfahren zu optimieren und die diagnostische Genauigkeit zu verbessern {svg_6}.

Biotechnologie-Forschung

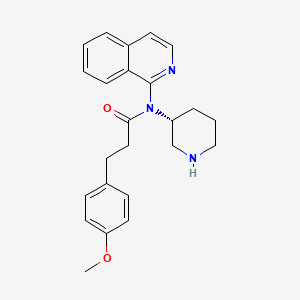

In der Biotechnologie wird This compound bei der Biokonversion von Antibiotika zu neuartigen Derivaten eingesetzt. Die Forschung auf diesem Gebiet konzentriert sich auf die enzymatische Modifikation von Antibiotika, um deren Eigenschaften zu verbessern oder ihre Umweltbelastung zu verringern {svg_7}.

Landwirtschaftliche Wissenschaften

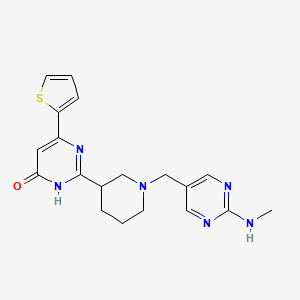

This compound: wird in den landwirtschaftlichen Wissenschaften auf seine Auswirkungen auf die Bodenmikroflora und die Pflanzengesundheit untersucht. Sein Vorkommen in Gülle und seine Auswirkungen auf die Antibiotikaresistenz in landwirtschaftlichen Umgebungen sind von besonderem Interesse {svg_8} {svg_9}.

Umweltstudien

Umweltstudien befassen sich mit der Erforschung des Schicksals von This compound in natürlichen Ökosystemen. Dazu gehört die Untersuchung der Abbauwege, der Umweltpersistenz und der Auswirkungen von Antibiotikaverschmutzung auf die Biodiversität {svg_10} {svg_11}.

Wirkmechanismus

Target of Action

Rolitetracycline, a broad-spectrum tetracycline antibiotic, primarily targets the 30S ribosomal protein S9 and 16S ribosomal RNA in bacteria . These targets play a crucial role in bacterial protein synthesis.

Mode of Action

Rolitetracycline operates by passively diffusing through porin channels in the bacterial membrane. It then reversibly binds to the 30S ribosomal subunit, which prevents the binding of tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Rolitetracycline is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts the normal process of protein synthesis, leading to the inhibition of bacterial growth .

Pharmacokinetics

Rolitetracycline belongs to Group 1 tetracyclines, characterized by poor absorption after food .

Result of Action

The result of Rolitetracycline’s action is the inhibition of bacterial protein synthesis, which leads to the cessation of bacterial growth. This makes it effective as a broad-spectrum antibiotic, especially in cases requiring high concentrations or when oral administration is impractical .

Action Environment

The action of Rolitetracycline, like other tetracyclines, can be influenced by environmental factors. For instance, the presence of tetracycline antibiotics in the environment can pose a threat to aquatic and terrestrial biodiversity due to their widespread use in aquaculture, livestock, and human disease prevention . The influx of tetracycline may disrupt the microbial ecology structure in the environment and pose a severe threat to humans by disturbing the food chain .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. They should avoid contacting with skin and eye. Personal protective equipment should be used. Chemical impermeable gloves should be worn. Adequate ventilation should be ensured. All sources of ignition should be removed. Personnel should be evacuated to safe areas. People should be kept away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQRPFTXKQQLJF-IAHYZSEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20685-78-3 (mononitrate), 7681-32-5 (nitrate) | |

| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023568 | |

| Record name | Rolitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic used especially for parenteral administration in cases requiring high concentrations or when oral administration is impractical. Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis. | |

| Record name | Rolitetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

751-97-3 | |

| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolitetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROLITETRACYCLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rolitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rolitetracycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROLITETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH9IW85221 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.